molecular formula C13H16N2O2 B2913393 Benzyl (1-cyano-2-methylpropan-2-yl)carbamate CAS No. 1381948-24-8

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate

Cat. No.: B2913393
CAS No.: 1381948-24-8
M. Wt: 232.283
InChI Key: SNRLEYUDOZNHMI-UHFFFAOYSA-N
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Description

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . It is a carbamate derivative, characterized by the presence of a benzyl group, a cyano group, and a carbamate moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-cyano-2-methylpropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-cyano-2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide or other strong bases in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: 1-amino-2-methylpropan-2-ylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the carbamate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    1-cyano-2-methylpropan-2-ylcarbamate: Lacks the benzyl group, which affects its solubility and reactivity.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group, altering its chemical properties and biological activity.

Uniqueness: Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is unique due to the presence of both a benzyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl N-(1-cyano-2-methylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRLEYUDOZNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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